molecular formula C21H36NNaO18S B116410 alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc CAS No. 153088-71-2

alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc

Cat. No. B116410
M. Wt: 609.6 g/mol
InChI Key: ABZKLZZRLAPTDK-JGMUFZQJSA-N
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Description

“alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc” is a branched amino trisaccharide consisting of N-acetylglucosamine having a fucosyl residue attached at the 4-position via an α-linkage and a 3-sulfated galactosyl residue attached at the 3-position via a β-linkage .


Molecular Structure Analysis

The molecular structure of “alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc” consists of N-acetyl-β-D-glucosamine having an α-L-fucosyl residue attached at position 3 and a 3-sulfated β-D-galactosyl residue attached at position 4 .


Physical And Chemical Properties Analysis

The average mass of “alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc” is approximately 609.55300, and its monoisotopic mass is approximately 609.15748 .

Scientific Research Applications

Subheading Role in Blood Group System

The oligosaccharide structures such as alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc play a crucial role in the blood group system. Specifically, they are part of the H-active oligosaccharides isolated from globoside fractions of human erythrocytes. These structures are involved in the synthesis of blood group A- or B-antigenic structures and are key to understanding the interaction between enzymes and carbohydrate chains, influencing blood group phenotypes (Takizawa, 1998).

Immunogenic and Immuno-Modulatory Properties

Subheading Immunogenicity and Immunomodulation

These oligosaccharide structures are also significant in the context of immunogenicity and immunomodulation. Glycosphingolipids, which include similar carbohydrate sequences, have been identified to react with a variety of murine monoclonal antibodies. These antibodies are usually elicited by immunization with tumor cells, indicating a potential role of these carbohydrate sequences in immune response mechanisms. However, the precise role and mechanism of these glycolipids as immunomodulators, especially in vivo, require further exploration and confirmation (Marcus, 1984).

Glycosylation and Cell Surface Interactions

Subheading Selectin Ligands and Cell Interaction

The carbohydrate structures like alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc are minimal requirements for selectin binding to their counter-receptors. The interaction of these structures on the cell surface with selectins is crucial for processes like the rolling of cancer cells on endothelial cells, potentially influencing the metastatic process. Understanding the biosynthesis and deregulation of these structures in gastrointestinal cancers can provide insights into cancer diagnostics and the relationship between selectin ligand expression and cancer malignancy (Trinchera, Aronica & dall’Olio, 2017).

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZKLZZRLAPTDK-JGMUFZQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415358
Record name 3'-Sulfated Lewis A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc

CAS RN

153088-71-2
Record name 3'-Sulfated Lewis A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
Reactant of Route 2
alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
Reactant of Route 3
alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
Reactant of Route 4
alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
Reactant of Route 5
alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
Reactant of Route 6
alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc

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